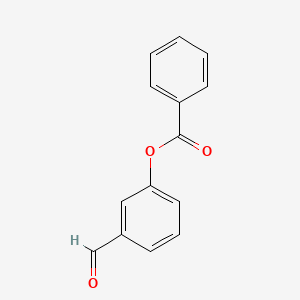

3-Formylphenyl benzoate

Description

Properties

IUPAC Name |

(3-formylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPVHTPQFPBPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Navigating Data Scarcity with Comparative Chemical Analysis

An In-Depth Technical Guide to 3-Formylphenyl benzoate (CAS 33696-06-9)

3-Formylphenyl benzoate, identified by CAS number 33696-06-9, is an aromatic organic compound featuring both an aldehyde and an ester functional group.[1] This unique bifunctionality makes it a molecule of interest for researchers in synthetic chemistry, drug development, and materials science. The formyl group can serve as a reactive handle for a multitude of chemical transformations, while the benzoate moiety influences the molecule's overall electronic and steric properties.

This guide is designed for researchers, scientists, and drug development professionals. It acknowledges the notable scarcity of publicly accessible experimental data for the 3-isomer of formylphenyl benzoate. To overcome this, we will employ a comparative and predictive approach, leveraging established chemical principles and available data from its structural isomers (e.g., 4-formylphenyl benzoate) and the parent compound, phenyl benzoate. By synthesizing information from these related molecules, this document provides a robust technical overview, grounded in authoritative chemical knowledge, to guide research and development efforts.

Molecular Structure and Physicochemical Properties

3-Formylphenyl benzoate is characterized by a central phenyl ring substituted with a formyl (aldehyde) group at the meta-position and linked to a benzoyl group via an ester linkage. This arrangement dictates its chemical reactivity and physical properties.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties. While experimental data for this specific isomer is limited, these values are computed based on its structure and provide reliable estimates for experimental design.

| Property | Predicted/Known Value | Source/Comment |

| CAS Number | 33696-06-9 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | 3-formylphenyl benzoate | |

| SMILES | O=C(OC1=CC=CC(C=O)=C1)C2=CC=CC=C2 | [1] |

| XLogP3 | 3.1 | Predicted, similar to 4-formylphenyl benzoate.[2] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 3 | [3] |

| Topological Polar Surface Area (TPSA) | 43.4 Ų | [2] |

| Appearance | White to off-white solid | Inferred from related compounds.[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethanol). | Inferred from phenyl benzoate.[4][5] |

Synthesis Pathway: Esterification of 3-Hydroxybenzaldehyde

A standard and reliable method for synthesizing 3-Formylphenyl benzoate is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acyl chloride in the presence of a base.[4] This approach offers high yields and is a common procedure in synthetic organic chemistry.

Causality of Experimental Choices

-

Reactants : 3-Hydroxybenzaldehyde is selected as the phenolic starting material to ensure the formyl group is at the desired meta-position. Benzoyl chloride serves as the acylating agent to introduce the benzoate moiety.

-

Base : Aqueous sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. This significantly accelerates the rate of the nucleophilic acyl substitution reaction with benzoyl chloride.

-

Solvent : The reaction is typically biphasic (aqueous/organic). The vigorous shaking ensures sufficient interfacial area for the reaction to occur between the water-soluble phenoxide and the benzoyl chloride, which may have limited water solubility.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of 3-Formylphenyl benzoate via Schotten-Baumann reaction.

Detailed Experimental Protocol

Caution : Benzoyl chloride is a lachrymator and should be handled in a fume hood. Phenols are toxic and can cause skin burns. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

Preparation : In a 50 mL Erlenmeyer flask, dissolve 1.0 g of 3-hydroxybenzaldehyde in 20 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice-water bath.

-

Reaction : While in the fume hood, add 1.5 mL of benzoyl chloride dropwise to the cooled solution over 5 minutes while vigorously swirling or stirring the flask.

-

Completion : After the addition is complete, stopper the flask and shake it vigorously for 15-20 minutes. The solid product, 3-formylphenyl benzoate, will precipitate out of the solution.

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid thoroughly with two portions of 20 mL cold water to remove any unreacted starting materials and salts.

-

Purification : Recrystallize the crude product from a minimal amount of hot ethanol to yield the purified 3-formylphenyl benzoate.

-

Drying : Allow the crystals to air dry or place them in a desiccator under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 3-Formylphenyl benzoate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, drawing comparisons with known spectra of related isomers and functional groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.

-

Aldehyde C=O Stretch : A strong, sharp peak is predicted around 1700-1710 cm⁻¹ .[7]

-

Ester C=O Stretch : A strong, sharp peak is anticipated at a slightly higher wavenumber, around 1735-1745 cm⁻¹ .[7]

-

Ester C-O Stretch : A characteristic band will be present in the 1300-1100 cm⁻¹ region.[7]

-

Aromatic C-H Stretch : Vibrations observed above 3000 cm⁻¹ .[7]

-

Aromatic C=C Stretch : Multiple bands in the 1600-1450 cm⁻¹ range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the substitution pattern of the phenyl rings.

-

Aldehyde Proton (-CHO) : The most downfield signal, a singlet, is expected above 10.0 ppm . This is highly characteristic of an aldehyde proton.[7]

-

Aromatic Protons : The protons on the two phenyl rings will appear in the region of 7.2-8.3 ppm . The meta-substitution pattern of the formyl-substituted ring will lead to a complex splitting pattern. The protons on the benzoate ring will show a pattern typical of a monosubstituted benzene ring.

-

Aldehyde Carbonyl Carbon : Predicted to be in the range of 190-195 ppm .

-

Ester Carbonyl Carbon : Expected around 164-166 ppm .

-

Aromatic Carbons : A series of signals between 120-155 ppm . The carbon attached to the ester oxygen (C-O) will be downfield, as will the carbon attached to the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z of 226 .

-

Key Fragmentation : A primary fragmentation pathway for phenyl benzoates is the cleavage of the ester bond. This would lead to characteristic fragments:

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 3-formylphenyl benzoate and for its quantification.[9][10]

Sources

- 1. 33696-06-9|3-Formylphenyl benzoate|BLD Pharm [bldpharm.com]

- 2. 4-Formylphenyl benzoate | C14H10O3 | CID 220559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phenyl benzoate | C13H10O2 | CID 7169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-Formylphenyl benzoate melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 3-Formylphenyl Benzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the melting and boiling points of 3-formylphenyl benzoate (CAS No. 33696-06-9). As a compound of interest in organic synthesis and potentially in drug discovery, a thorough understanding of its physical properties is paramount. This document provides a comprehensive overview of the challenges in obtaining this data, outlines detailed experimental protocols for its determination, and discusses the synthesis and potential applications of this and related compounds. The guide is intended to serve as a valuable resource for researchers working with novel or uncharacterized aromatic esters.

Introduction: The Significance of 3-Formylphenyl Benzoate

3-Formylphenyl benzoate is an aromatic compound featuring both an aldehyde (formyl) and a benzoate ester functional group. This unique combination of functionalities makes it a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The aldehyde group can undergo a wide range of chemical transformations, such as oxidation, reduction, and condensation reactions, while the ester linkage provides a site for potential hydrolytic activity or can influence the molecule's overall steric and electronic properties.

Despite its potential utility, a comprehensive search of established chemical databases and scientific literature reveals a notable absence of experimentally determined melting and boiling points for 3-Formylphenyl benzoate. This guide, therefore, aims to equip the research scientist with the necessary theoretical framework and practical methodologies to determine these fundamental physicochemical properties.

Physicochemical Properties: A Comparative Analysis

In the absence of direct experimental data for 3-formylphenyl benzoate, we can infer estimated properties by examining closely related analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Formylphenyl Benzoate | 33696-06-9 | C₁₄H₁₀O₃ | 226.23 | Not Reported | Not Reported |

| 4-Formylphenyl benzoate | 5339-06-0 | C₁₄H₁₀O₃ | 226.23 | Not Reported | Not Reported |

| Methyl 4-(3-formylphenyl)benzoate | 221021-36-9 | C₁₅H₁₂O₃ | 240.25 | 97-101[1] | Not Reported |

| 3-Formylphenyl 4-methylbenzoate | 432003-00-4 | C₁₅H₁₂O₃ | 240.25 | Not Reported | Not Reported |

| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | 198.22 | 68-70[2] | 298-299[2] |

| 3-Formylbenzoic acid | 619-21-6 | C₈H₆O₃ | 150.13 | 173-175[3] | 231.65 (est.)[3] |

| Ethyl 3-formylbenzoate | 33745-47-0 | C₁₀H₁₀O₃ | 178.18 | Not Reported | 287.5[4] |

Data compiled from various sources as cited.

The data from these related structures suggest that 3-formylphenyl benzoate is a solid at room temperature. Its melting point is likely to be influenced by the position of the formyl group and the overall symmetry of the molecule. The boiling point is expected to be relatively high, characteristic of aromatic esters with similar molecular weights.

Synthesis of 3-Formylphenyl Benzoate: A Proposed Methodology

The synthesis of 3-formylphenyl benzoate can be approached through several standard esterification methods. A common and effective route is the Schotten-Baumann reaction, which involves the acylation of a phenol with an acid chloride in the presence of a base.

Proposed Synthetic Protocol

Reaction: 3-Hydroxybenzaldehyde with Benzoyl Chloride

Materials:

-

3-Hydroxybenzaldehyde

-

Benzoyl chloride

-

10% Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

In a conical flask, dissolve 1.0 equivalent of 3-hydroxybenzaldehyde in a 10% aqueous NaOH solution. Stir until a clear solution is obtained. The formation of the sodium phenoxide is crucial for the subsequent reaction.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture vigorously at room temperature for 15-30 minutes. A white precipitate of 3-formylphenyl benzoate should form.

-

Separate the crude product by vacuum filtration and wash the solid with cold water to remove any remaining NaOH and sodium benzoate.

-

For purification, dissolve the crude product in a suitable organic solvent like dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3-formylphenyl benzoate.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is critical for the characterization of a synthesized compound and for assessing its purity.[5][6]

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp range of less than 1°C.[7] Impurities tend to depress and broaden the melting range.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the synthesized 3-formylphenyl benzoate is completely dry and finely powdered.

-

Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating bath (e.g., oil bath)

-

Clamps and stand

Procedure:

-

Place a small amount of the liquid 3-formylphenyl benzoate (if it is a low-melting solid, it should be melted first) into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. As the temperature rises, air will bubble out of the capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-formylphenyl benzoate.

Caption: Workflow for Synthesis and Characterization.

Potential Applications in Research and Drug Development

While specific applications for 3-formylphenyl benzoate are not yet established, its structure suggests several areas of potential interest:

-

Medicinal Chemistry: The aldehyde functionality can be used as a handle to synthesize Schiff bases, hydrazones, and other derivatives that may possess biological activity. Aromatic esters are present in numerous pharmaceuticals, and this scaffold could be explored for various therapeutic targets.

-

Materials Science: The rigid aromatic structure could be incorporated into polymers or liquid crystals. The synthesis of derivatives of phenyl benzoate has been explored for their mesogenic properties.[8]

-

Organic Synthesis: As a bifunctional molecule, it can be used in multi-step syntheses to build complex molecular architectures.

Safety and Handling

No specific safety data sheet (SDS) is available for 3-formylphenyl benzoate. Therefore, precautions should be based on the safety profiles of similar compounds, such as other aromatic aldehydes and benzoates.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of dust or vapors and contact with skin and eyes.[11]

-

Hazards: May cause skin, eye, and respiratory tract irritation.[3][10][11] May be harmful if swallowed.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion

3-Formylphenyl benzoate represents a compound with significant synthetic potential that is currently under-characterized in the scientific literature. This guide provides a comprehensive framework for its synthesis and the experimental determination of its melting and boiling points. By following the detailed protocols and safety guidelines outlined herein, researchers can confidently prepare and characterize this compound, paving the way for its potential application in drug discovery and materials science.

References

-

Stenutz. (n.d.). methyl 4-(3-formylphenyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Formylphenyl)benzoic acid. Retrieved from [Link]

- Gómez, L. A., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.

- Learning Space. (n.d.). Determination of Melting points and Boiling points.

-

University of Technology. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

PubChem. (n.d.). 4-Formylphenyl benzoate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Formyl-Benzoic Acid. Retrieved from [Link]

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- University of Babylon. (2021, September 19). Experiment (1) Determination of Melting Points.

-

The Good Scents Company. (n.d.). 3-phenyl propyl benzoate. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 3-FORMYL-BENZOIC ACID ETHYL ESTER. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-phenylpropyl benzoate. Retrieved from [Link]

- Lee, S., et al. (2018).

-

Swarnkar, P. (n.d.). Phenyl benzoate from phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

- Ali, A., et al. (2023).

-

YouTube. (2021, May 31). Preparation of Phenyl benzoate//Phenol derivative//Organic chemistry lab. Retrieved from [Link]

-

ResearchGate. (n.d.). Modern Advances in the Preparation of Phenyl Benzoate Derivatives and Their Applied Properties. Retrieved from [Link]

- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14833-14903.

- Google Patents. (n.d.). WO2016049479A1 - Monobenzoate analogs useful as plasticizers in plastisol compositions.

Sources

- 1. 4-(3-甲酰基苯基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 3-FORMYL-BENZOIC ACID ETHYL ESTER | CAS#:33745-47-0 | Chemsrc [chemsrc.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Synthesis of 3-Formylphenyl Benzoate via Schotten-Baumann Reaction

Abstract

This application note details the synthesis of 3-Formylphenyl benzoate (CAS: N/A for specific isomer, analogous to 226.23 g/mol derivatives) via the Schotten-Baumann reaction . This protocol utilizes a biphasic solvent system (DCM/Water) with an inorganic base (NaOH) to effect the esterification of 3-hydroxybenzaldehyde with benzoyl chloride. The Schotten-Baumann conditions are chosen for their operational simplicity, high tolerance for moisture compared to anhydrous methods, and efficient scavenging of the acidic byproduct. This guide includes mechanistic insights, a step-by-step experimental protocol, purification strategies, and characterization data.

Introduction & Principle

The Schotten-Baumann reaction is a classic method for synthesizing amides and esters from acyl chlorides and nucleophiles (amines or alcohols/phenols) in the presence of a base. For the synthesis of 3-Formylphenyl benzoate , the reaction involves the nucleophilic attack of the phenoxide ion (derived from 3-hydroxybenzaldehyde) onto the carbonyl carbon of benzoyl chloride.

Key Advantages of Schotten-Baumann Conditions:

-

Biphasic Efficiency: The reaction typically employs an aqueous phase (containing the base) and an organic phase (containing the acyl chloride). The base neutralizes the HCl byproduct immediately upon formation in the aqueous phase, preventing side reactions.

-

Phenoxide Formation: The use of NaOH converts the phenol (

) into the more nucleophilic phenoxide ion, significantly accelerating the reaction rate compared to the neutral phenol. -

Protection of Aldehyde: Under these mild basic conditions, the aldehyde moiety at the meta position remains intact, avoiding the need for protecting groups.

Reaction Scheme

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism. The base plays a dual role: it deprotonates the phenol to form the active nucleophile (phenoxide) and neutralizes the HCl generated during the reaction to drive the equilibrium forward.

Mechanistic Pathway (DOT Diagram)

Figure 1: Mechanistic pathway of the Schotten-Baumann esterification showing activation of the phenol and subsequent acyl substitution.

Reagents & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g (10 mmol) | Substrate (Nucleophile) |

| Benzoyl Chloride | 140.57 | 1.2 | 1.4 mL (12 mmol) | Reagent (Electrophile) |

| Sodium Hydroxide (10% aq) | 40.00 | 2.5 | ~10 mL | Base / Catalyst |

| Dichloromethane (DCM) | 84.93 | Solvent | 20 mL | Organic Solvent |

| Brine (Sat. NaCl) | - | Wash | 20 mL | Workup |

Equipment

-

Reaction Vessel: 50 mL Round Bottom Flask (RBF) or Erlenmeyer flask.

-

Temperature Control: Ice-water bath (0–5 °C).

-

Agitation: Magnetic stir bar and plate (vigorous stirring is critical for biphasic systems).

-

Separation: Separatory funnel (100 mL).

Experimental Protocol

Phase 1: Preparation and Addition

-

Preparation of Aqueous Phase: In a 50 mL flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) in 10% NaOH solution (10 mL).

-

Expert Insight: The solution will turn yellow/orange due to the formation of the phenoxide anion. Ensure complete dissolution before proceeding.

-

-

Solvent Addition: Add Dichloromethane (DCM) (15 mL) to the aqueous mixture.

-

Expert Insight: DCM is used to solubilize the benzoyl chloride and the final ester product, keeping them in a separate phase from the aqueous base to minimize hydrolysis of the acyl chloride.

-

-

Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

-

Acylation: Add Benzoyl Chloride (1.4 mL, 12 mmol) dropwise over 10–15 minutes with vigorous stirring .

-

Critical Step: Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area where the reaction occurs. Slow addition prevents localized overheating and runaway hydrolysis of the acid chloride.

-

Phase 2: Reaction and Monitoring

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Target: Disappearance of the polar starting material (3-hydroxybenzaldehyde,

) and appearance of the less polar ester product (

-

Phase 3: Workup and Isolation

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the organic (lower) DCM layer.

-

Extraction: Extract the aqueous layer with an additional portion of DCM (2 x 10 mL) to recover any entrained product.

-

Washing: Combine the organic layers and wash sequentially with:

-

10% NaOH (10 mL): To remove unreacted phenol and benzoic acid byproduct.

-

Water (10 mL): To remove excess base.

-

Brine (10 mL): To dry the organic layer.

-

-

Drying: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude product.

Workflow Diagram (DOT)

Figure 2: Operational workflow for the synthesis and isolation of 3-Formylphenyl benzoate.

Purification & Characterization

The crude product is often obtained as a viscous oil which may solidify upon standing.

Purification Strategy

-

Flash Column Chromatography: If the product is an oil or impure solid.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of 5%

10% Ethyl Acetate in Hexanes.

-

-

Recrystallization: If the product solidifies.

-

Solvent: Ethanol/Water or Hexane/Ethyl Acetate mixture.

-

Dissolve in minimum hot ethanol, add water until turbid, cool slowly.

-

Characterization Data[1][2][3][4][5][6][7][8]

-

Appearance: Colorless oil (may crystallize to white solid).

-

Yield: Typical isolated yields range from 45% to 70%.

-

H NMR (400 MHz, CDCl

- 10.03 (s, 1H, CHO ) - Diagnostic Peak

- 8.21 (d, J = 7.5 Hz, 2H, Benzoyl ortho-H)

- 7.40 – 7.80 (m, 7H, Aromatic H)

-

IR Spectroscopy:

-

1735 cm

-

1700 cm

-

1735 cm

Safety & Hazards

| Chemical | Hazard Class | Handling Precaution |

| Benzoyl Chloride | Corrosive, Lachrymator | Work in fume hood. Wear gloves/goggles. Reacts violently with water if not buffered. |

| 3-Hydroxybenzaldehyde | Irritant | Avoid dust inhalation. |

| Dichloromethane | Carcinogen (Suspected) | Use in well-ventilated area. Avoid skin contact. |

| Sodium Hydroxide | Corrosive | Wear eye protection. Wash splashes immediately. |

References

-

Schotten-Baumann Reaction Mechanism & Conditions

-

Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link]

-

-

Synthesis and Characterization of 3-Formylphenyl Benzoate

- General Protocol for Phenolic Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Schotten-Baumann protocols).

Sources

Protocol for the Reductive Amination of 3-Formylphenyl benzoate using Sodium Triacetoxyborohydride

An Application Note for Drug Development Professionals

Abstract

Reductive amination stands as a cornerstone of modern medicinal chemistry, providing a robust and highly reliable method for the synthesis of secondary and tertiary amines.[1] This reaction is pivotal in the construction of carbon-nitrogen bonds, a fundamental linkage in a vast array of pharmaceutical compounds.[2] This application note provides a detailed protocol for the reductive amination of 3-Formylphenyl benzoate, a versatile building block, using sodium triacetoxyborohydride (NaBH(OAc)₃). This method offers significant advantages over traditional amine alkylation, primarily by circumventing the common issue of overalkylation, thus leading to cleaner reactions and higher yields of the desired product.[3] The protocol detailed herein is designed for researchers, scientists, and drug development professionals seeking an efficient and selective method for amine synthesis.

Introduction and Scientific Background

The synthesis of amines is a frequent objective in the development of new chemical entities. Reductive amination accomplishes this by converting a carbonyl compound and an amine into a more substituted amine in a two-step, one-pot process. The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective hydride agent to yield the final amine.[1][2]

The choice of reducing agent is critical to the success of the reaction.[4] While reagents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted side products.[3][5] Sodium cyanoborohydride (NaBH₃CN) is more selective but introduces highly toxic cyanide byproducts.[1]

For these reasons, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as the reagent of choice for modern reductive aminations.[3][4][6] Its key advantages include:

-

High Selectivity: It reduces the protonated iminium ion intermediate much faster than the neutral starting aldehyde, minimizing side reactions.[1][4]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving sensitive functional groups.[4][6]

-

Safety: It is a safer alternative to cyanide-based reagents.[1]

3-Formylphenyl benzoate serves as an excellent substrate for this transformation. The aldehyde moiety provides the reaction site for imine formation, while the phenyl benzoate group is a common scaffold in biologically active molecules, including liquid crystalline compounds and potential anticancer agents.[7][8] The ester functionality is stable under the mild conditions of this protocol.

Reaction Mechanism and Workflow

The reaction is typically performed in a suitable aprotic solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[5][6] A catalytic amount of acetic acid is often included to facilitate the formation of the iminium ion, which is the species reduced by the hydride agent.[1][9][10]

The overall workflow can be visualized as follows:

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Optimization of Recrystallization Solvents for 3-Formylphenyl Benzoate Purification

Executive Summary

This guide provides a validated protocol for the purification of 3-Formylphenyl benzoate (CAS: 5461-51-8), a critical intermediate containing both ester and aldehyde functionalities. The dual nature of this molecule—combining a hydrolytically sensitive ester with an oxidation-prone aldehyde—demands a specific solvent strategy.

While general phenyl benzoates are often recrystallized from standard alcohols, the presence of the formyl group at the meta position alters the solubility profile and stability requirements. This note recommends Ethanol (95%) as the primary solvent system, with Isopropanol (IPA) as a secondary candidate for higher-purity requirements. It also details a "Chemical Wash" pre-treatment to minimize yield loss during crystallization.

Compound Profile & Impurity Analysis[1][2][3]

Understanding the physicochemical properties of the target and its impurities is the foundation of this protocol.

| Component | Structure/Nature | Solubility Profile | Removal Strategy |

| 3-Formylphenyl benzoate (Target) | Aromatic Ester-Aldehyde | Soluble in hot EtOH, EtOAc, DCM. Insoluble in water.[1][2][3] | Recrystallization |

| 3-Hydroxybenzaldehyde (Starting Material) | Phenolic Aldehyde | Highly soluble in Alcohols (Cold & Hot). | Remains in Mother Liquor |

| Benzoic Acid (Byproduct) | Carboxylic Acid | Soluble in hot water/alcohols. | Bicarbonate Wash (Pre-process) |

| Benzoyl Chloride (Reagent) | Acid Chloride | Decomposes to Benzoic Acid. | Hydrolysis during workup |

The "Bisulfite Trap" (Critical Warning)

Do NOT use sodium bisulfite washes. Standard purification for removing aldehyde impurities involves bisulfite adduct formation. However, since 3-Formylphenyl benzoate is an aldehyde, bisulfite treatment will derivatize and solubilize your target product into the aqueous phase, leading to catastrophic yield loss [1].

Solvent Selection Logic

The selection of Ethanol (95%) is driven by the "Like Dissolves Like" principle, modified for functional group compatibility.

-

Dielectric Constant Balance: The ester linkage reduces the polarity compared to the free phenol. Ethanol (dielectric constant

) provides the necessary gradient: it dissolves the ester at boiling point ( -

Impurity Segregation: The primary impurity, 3-hydroxybenzaldehyde, possesses a free hydroxyl group, making it significantly more soluble in cold ethanol than the ester product. This ensures the impurity stays in the supernatant (mother liquor).

-

Thermal Safety: The boiling point of ethanol is low enough to prevent thermal degradation of the aldehyde group (oxidation to carboxylic acid) which can occur in higher-boiling solvents like toluene.

Decision Matrix (DOT Visualization)

Figure 1: Solvent selection decision tree based on impurity profile and physical behavior.

Experimental Protocols

Protocol A: Solubility Screening (Micro-Scale)

Perform this test with 100 mg of crude material before committing the bulk batch.

-

Place 100 mg of crude solid in a test tube.

-

Add 0.5 mL of Ethanol (95%) .

-

Heat to boiling using a water bath (approx.

C).-

Observation: If it dissolves immediately, the solvent is too powerful. Switch to Ethanol/Water (8:2) .

-

Observation: If it does not dissolve, add solvent in 0.2 mL increments until dissolved.

-

-

Cool to room temperature, then to

C in an ice bath. -

Success Criteria: Heavy precipitation of white/off-white crystals with clear supernatant.

Protocol B: Bulk Recrystallization (Standard Procedure)

Reagents:

-

Crude 3-Formylphenyl benzoate

-

Ethanol (95% or Absolute)

-

Activated Charcoal (Optional, for colored impurities)

Step-by-Step Workflow:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add a stir bar and a minimum amount of hot Ethanol (start with 3 mL per gram of solid).

-

Heat to reflux (

C) on a hot plate/block. -

Note: If the solution is dark yellow/brown, add 1-2% w/w activated charcoal and stir at reflux for 5 minutes.

-

-

Hot Filtration (Critical):

-

If charcoal or insoluble particulates are present, filter the hot solution through a pre-warmed funnel (or Celite pad) into a clean, pre-warmed flask.

-

Why Pre-warmed? Prevents premature crystallization in the funnel stem.

-

-

Nucleation & Cooling:

-

Remove from heat and allow the flask to cool to room temperature slowly (over 20-30 minutes).

-

Anti-Oiling Tactic: If the product separates as an oil droplet rather than crystals, scratch the inner glass wall with a glass rod or add a "seed crystal" of pure product [2].

-

Once at room temperature, transfer to an ice-water bath (

C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).

-

Wash: Rinse the filter cake with a small volume of ice-cold Ethanol.

-

Caution: Do not use room-temp ethanol for washing, as it will redissolve the product.

-

-

Drying:

-

Dry the solid in a vacuum oven at

C for 4 hours. Avoid high heat (

-

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step unit operations for the bulk recrystallization process.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| "Oiling Out" (Liquid separates before crystals) | Solution is too concentrated or cooling is too fast. | Re-heat to dissolve.[4] Add 10% more solvent. Add a seed crystal at the cloud point. |

| Low Yield | Too much solvent used. | Concentrate the mother liquor by rotary evaporation (50% vol) and repeat cooling. |

| Colored Product (Yellow tint) | Oxidation products or polymerized aldehyde. | Use Activated Charcoal during the hot dissolution step. |

| Smell of Almonds/Phenol | Residual 3-hydroxybenzaldehyde. | Recrystallization failed to fractionate. Repeat recrystallization or wash crude with cold 5% NaHCO3 before crystallization. |

References

-

National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[5] PubMed Central. Available at: [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). Preparation of the Benzoate of Phenol.[1][6][7][8][9] Available at: [Link][6][3][5][7][8][9][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-phenyl propyl benzoate, 60045-26-3 [thegoodscentscompany.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3,4-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis & Bioactive Functionalization of 3-Formylphenyl Benzoate Scaffolds

Abstract & Strategic Value

This guide details the preparation and downstream application of 3-Formylphenyl benzoate (3-FPB) , a bifunctional "privileged structure" in medicinal chemistry. Unlike simple aldehydes, 3-FPB possesses two distinct reactive handles:[1]

-

The Meta-Formyl Group (-CHO): A versatile electrophile for Schiff base formation, Knoevenagel condensations, and heterocycle generation.

-

The Benzoate Ester (-OCOPh): Acts as a lipophilic pharmacophore or a "prodrug" moiety. In vivo, esterases can cleave this group to release the free phenol (3-hydroxybenzaldehyde derivative), potentially improving membrane permeability before target engagement.

This application note provides validated protocols for synthesizing the core scaffold and derivatizing it into bioactive Schiff bases (imines) and hydrazones , classes of compounds heavily cited for antimicrobial and anticancer activity.

Core Synthesis: Preparation of 3-Formylphenyl Benzoate

Objective: To synthesize high-purity 3-FPB from 3-hydroxybenzaldehyde avoiding aldehyde oxidation.

Reaction Logic

We utilize a nucleophilic acyl substitution under anhydrous conditions.[1] While Schotten-Baumann conditions (aqueous NaOH) are common, they pose a risk of Cannizzaro disproportionation of the aldehyde. Therefore, a pyridine-catalyzed anhydrous esterification is the Gold Standard for this specific scaffold.

Materials[2][3]

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (1.2 eq, anhydrous), Dichloromethane (DCM, anhydrous).

-

Equipment: 3-neck round bottom flask, N2 atmosphere, addition funnel, rotary evaporator.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL 3-neck flask and purge with Nitrogen. Add 3-Hydroxybenzaldehyde (12.2 g, 100 mmol) and DCM (100 mL) .

-

Base Addition: Cool the solution to 0°C (ice bath). Add Pyridine (9.7 mL, 120 mmol) dropwise. The solution may darken slightly; this is normal.

-

Acylation: Charge the addition funnel with Benzoyl Chloride (12.8 mL, 110 mmol) in 20 mL DCM. Add dropwise over 30 minutes, maintaining temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

-

Validation Point: Monitor TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.7).

-

-

Workup:

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine (critical for product stability).

-

Wash with Sat. NaHCO3 (2 x 50 mL) to remove unreacted benzoyl chloride (as benzoate).

-

Wash with Brine , dry over anhydrous MgSO4 , and filter.

-

-

Isolation: Concentrate in vacuo. Recrystallize the resulting solid from hot Ethanol/Hexane (1:1).

-

Expected Yield: 85-92%.

-

Appearance: White to off-white crystalline solid.

-

Downstream Application: Bioactive Scaffold Generation

The primary utility of 3-FPB lies in its conversion to nitrogen-containing scaffolds. Below are two parallel workflows for generating libraries of bioactive agents.

Workflow Visualization

Caption: Synthetic tree transforming the 3-FPB core into divergent bioactive classes.

Protocol A: Schiff Base (Imine) Synthesis

Target: N-(3-benzoyloxyphenylmethylidene)anilines. Context: These scaffolds are often used as ligands for metal complexes (Cu, Zn) which exhibit potent DNA cleavage activity.

-

Stoichiometry: Dissolve 3-FPB (1.0 eq) and the substituted Aniline (1.0 eq) (e.g., 4-fluoroaniline for enhanced bioactivity) in absolute Ethanol.

-

Catalysis: Add 2-3 drops of Glacial Acetic Acid .

-

Expert Insight: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the weak amine nucleophile.

-

-

Reflux: Heat to reflux (78°C) for 3-6 hours.

-

Optimization: If the equilibrium is stubborn, add activated 3Å Molecular Sieves to the flask to scavenge water.

-

-

Isolation: Cool to RT. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Protocol B: Acylhydrazone Synthesis

Target: N'-(3-benzoyloxybenzylidene)benzohydrazides. Context: Hydrazones (-CONHN=CH-) are pharmacophores for antitubercular and antifungal agents.

-

Reagents: 3-FPB (1 mmol) + Benzhydrazide derivative (1 mmol) in Methanol (15 mL) .

-

Process: Reflux for 4 hours. No acid catalyst is typically required due to the higher nucleophilicity of the hydrazide alpha-nitrogen compared to anilines.

-

Validation: Monitor the disappearance of the aldehyde peak in IR (approx. 1700 cm⁻¹) and the appearance of the C=N stretch (approx. 1610-1625 cm⁻¹).

Analytical Characterization & QC

To ensure the integrity of the scaffold, the following spectral features must be verified.

| Feature | 3-Formylphenyl Benzoate (Core) | Schiff Base Derivative (Product) |

| IR: C=O (Ester) | 1735 - 1745 cm⁻¹ (Strong) | 1735 - 1745 cm⁻¹ (Retained) |

| IR: C=O (Aldehyde) | 1695 - 1705 cm⁻¹ (Strong) | Absent (Critical QC Check) |

| IR: C=N (Imine) | Absent | 1610 - 1630 cm⁻¹ (New Band) |

| 1H NMR: Aldehyde | Singlet @ 10.0 - 10.1 ppm | Absent |

| 1H NMR: Imine -CH= | Absent | Singlet @ 8.3 - 8.8 ppm |

| 1H NMR: Ester Ar-H | Multiplet @ 8.1 - 8.2 ppm (Ortho) | Multiplet @ 8.1 - 8.2 ppm (Retained) |

Scientific Mechanism: Imine Formation

Understanding the mechanism allows for troubleshooting low yields.

Caption: Acid-catalyzed mechanism. Step 4 is driven by heat or desiccants.

References

-

Core Synthesis & Reactivity

-

Schiff Base Antimicrobial Applications

-

Al-Amiery, A. A., et al. (2012).[3] "Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes." Arabian Journal of Chemistry. (Demonstrates the bioactivity of benzaldehyde-derived imines).

- Da Silva, C. M., et al. (2011). "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research. (Review of pharmacophores).

-

-

Liquid Crystal/Material Applications

-

Fukushi, Y., et al. (2014).[4] "Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group." Journal of Materials Chemistry B. (Highlights the cytotoxicity of benzoate-linked scaffolds).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 3-Formylphenyl Benzoate in Aqueous Media

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Formylphenyl benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this compound in aqueous environments. Here, we provide in-depth, field-proven insights into the causes of hydrolysis and offer robust strategies for its prevention.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 3-Formylphenyl benzoate.

Q1: Why is 3-Formylphenyl benzoate so susceptible to hydrolysis?

A1: The susceptibility of 3-Formylphenyl benzoate to hydrolysis is rooted in its molecular structure. Like all esters, it can be cleaved by water into its constituent carboxylic acid and alcohol (in this case, 3-formylbenzoic acid and phenol).[1] Several factors specific to this molecule heighten this tendency:

-

Ester Type: Phenyl esters are generally more reactive and prone to hydrolysis than their alkyl ester counterparts. This is because the phenoxide ion is a more stable leaving group than an alkoxide ion.[2]

-

Electronic Effects: The benzoyl ring contains a formyl group (-CHO) at the meta-position. While not in direct conjugation, this electron-withdrawing group increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon. This makes the carbonyl carbon a more attractive target for nucleophilic attack by water or, more potently, the hydroxide ion.[3][4][5]

Q2: What are the primary factors that accelerate the hydrolysis of my compound?

A2: The rate of hydrolysis is most significantly influenced by two environmental factors:

-

pH: The stability of benzoate esters is highly pH-dependent. The rate of hydrolysis is slowest in a slightly acidic environment (typically pH 4-5). The rate increases dramatically in both strongly acidic and, especially, alkaline (basic) conditions.[6][7][8] Base-catalyzed hydrolysis (saponification) is often the primary concern as the hydroxide ion (OH⁻) is a much stronger nucleophile than water.[9]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[10][11] Elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.

Q3: What are the degradation products, and how can I detect them?

A3: The hydrolysis of 3-Formylphenyl benzoate yields 3-formylbenzoic acid and phenol . You can monitor the degradation process and identify these products using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method. You will observe a decrease in the peak area of the parent compound (3-Formylphenyl benzoate) and the emergence of new peaks corresponding to the more polar degradation products.

-

Thin-Layer Chromatography (TLC): A quick, qualitative check. The carboxylic acid product will be significantly more polar than the parent ester and will have a lower Rf value.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the degradation products in a sample, particularly by observing the appearance of a broad carboxylic acid proton peak.[12]

Q4: I need to dissolve my compound in an aqueous buffer for a biological assay. What is the first thing I should consider?

A4: The first and most critical step is to perform a pH-rate profile study . This involves dissolving the compound in a series of buffers across a range of pH values (e.g., pH 3 to pH 9) and monitoring its concentration over time at a fixed temperature. This experiment will identify the pH of maximum stability for your specific experimental conditions and is an essential first step before proceeding with more complex formulation strategies.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My compound is degrading rapidly in a neutral (pH 7.4) physiological buffer.

-

Root Cause Analysis: Neutral pH is not the point of maximum stability for most esters. At pH 7.4, there is a sufficient concentration of hydroxide ions to initiate significant base-catalyzed hydrolysis. Furthermore, some common buffer components, such as phosphate, can act as catalysts themselves.

-

Solution Pathway:

-

Lower the Temperature: Immediately reduce the temperature of your experiment. Performing all manipulations on ice can dramatically slow the rate of hydrolysis.[12]

-

Adjust pH if Possible: Determine if your experimental system can tolerate a slightly more acidic pH (e.g., pH 6.0-6.5), which could significantly improve stability.

-

Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous buffer before analysis.

-

Employ a Formulation Strategy: If the above steps are insufficient, you must protect the ester bond. Proceed to the "Prevention Strategies" section to explore options like cyclodextrin complexation or the use of co-solvents.

-

Problem: My experimental protocol requires a basic pH (pH > 8), and my compound disappears within minutes.

-

Root Cause Analysis: At basic pH, the concentration of the highly nucleophilic hydroxide ion is high, leading to extremely rapid saponification of the ester.[9]

-

Solution Pathway:

-

Re-evaluate Protocol: The most straightforward solution is to question if the basic pH is an absolute requirement. If it can be modified, do so.

-

Formulation is Mandatory: If basic pH is unavoidable, protecting the ester is not optional. The most effective strategy in this scenario is cyclodextrin encapsulation , which creates a physical barrier between the ester bond and the hydroxide ions in the bulk solution.[13][14] See Protocol 2 in the Appendix.

-

Consider a Prodrug Strategy: For drug development applications, if the active moiety is the phenol or carboxylic acid, 3-formylphenyl benzoate may be functioning as a prodrug. In this case, the hydrolysis is intended. If the intact ester is required for activity at a basic pH, a different chemical linkage (e.g., an ether or a more sterically hindered ester) may need to be designed.[15]

-

Problem: My analytical results for compound concentration are highly variable and not reproducible.

-

Root Cause Analysis: Inconsistent sample handling can lead to varying degrees of hydrolysis before analysis, causing result variability.

-

Solution Pathway:

-

Standardize Sample Preparation: Create a strict, timed protocol for sample preparation. Ensure all samples are kept at a consistent, low temperature (e.g., in an ice bath) from the moment of collection to the point of analysis.

-

Quench the Reaction: If samples must wait before analysis, quench the degradation by acidifying the sample to the pH of maximum stability (e.g., pH 4-5) and immediately freezing it.

-

Use an Organic Solvent: If compatible with your workflow, immediately dilute the aqueous sample in a cold, non-aqueous solvent (like acetonitrile or methanol) to stop the hydrolysis.

-

Troubleshooting Workflow Diagram

Caption: Troubleshooting decision tree for diagnosing and resolving hydrolysis.

Part 3: Prevention Strategies & Protocols

If basic troubleshooting is insufficient, these advanced strategies can be employed to protect 3-Formylphenyl benzoate from hydrolysis.

Strategy 1: pH Control and Buffer Selection

Controlling the pH is the most fundamental and cost-effective strategy.

-

Optimal pH Range: For most benzoate esters, the pH of maximum stability lies between pH 4 and pH 5 .[6][7]

-

Buffer Choice: Avoid buffers that can act as nucleophiles and participate in the hydrolysis reaction. Good choices are biological buffers like MES or HEPES. Buffers like phosphate or citrate can sometimes accelerate hydrolysis and should be used with caution.[7]

| Parameter | Effect on Hydrolysis Rate | Recommendation |

| pH < 4 | Moderate Increase (Acid-Catalyzed) | Avoid if possible. |

| pH 4 - 5 | Minimal | Optimal range for storage and experiments. |

| pH 5 - 7 | Slow Increase | Acceptable for short-term experiments. |

| pH > 7.5 | Rapid to Very Rapid Increase (Base-Catalyzed) | Avoid. Requires advanced formulation. |

| Temperature | Rate doubles approx. every 10°C increase | Always work at the lowest temperature your experiment allows. |

Strategy 2: Formulation Approaches

A. Cyclodextrin Complexation

-

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][16] They can encapsulate the hydrophobic phenyl benzoate portion of the molecule, physically shielding the ester bond from water and hydroxide ions in the solution.[13][17][] This is a highly effective method for enhancing stability.[14][16]

-

Choice of CD: β-Cyclodextrin and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most commonly used due to the appropriate size of their cavity.[16][17]

-

Protocol: See Appendix A, Protocol 1 for a detailed method on preparing and evaluating a cyclodextrin inclusion complex.

Caption: Cyclodextrin shields the ester from hydroxide attack.

B. Use of Co-solvents

-

Mechanism: Reducing the concentration (more accurately, the chemical activity) of water in the solvent system will slow the rate of hydrolysis. This can be achieved by replacing a portion of the water with a water-miscible, non-aqueous co-solvent.[7][19]

-

Common Co-solvents: Propylene glycol, ethanol, glycerol, and polyethylene glycol (PEG) are frequently used.[7]

-

Considerations: The chosen co-solvent must be compatible with your experimental system (e.g., not denature proteins or interfere with assays). The amount of co-solvent needed will depend on the desired stability and can range from 10% to 50% or more.

C. Micellar Encapsulation

-

Mechanism: Surfactants, above their critical micelle concentration (CMC), form micelles where the hydrophobic tails create a non-polar core. Hydrophobic molecules like 3-Formylphenyl benzoate can partition into this core, sequestering them from the aqueous environment and thus protecting them from hydrolysis.[20][21]

-

Choice of Surfactant: Non-ionic surfactants like Tween® or Triton™ X-100 are generally preferred as they are less likely to interact with biological systems. Cationic surfactants (e.g., CTAB) have also been studied but can sometimes catalyze hydrolysis.[22]

-

Considerations: This method is highly dependent on the specific compound and surfactant. Screening of several surfactants at various concentrations is necessary.

Appendix A: Experimental Protocols

Protocol 1: Preparation and Evaluation of a HP-β-Cyclodextrin Complex

This protocol provides a general method for improving the stability of 3-Formylphenyl benzoate.

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of 3-Formylphenyl benzoate (e.g., 10 mg/mL) in a suitable organic solvent like ethanol or DMSO.

-

Prepare a stock solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., 100 mg/mL).

-

-

Complex Formation:

-

In a glass vial, add the desired volume of the HP-β-CD stock solution.

-

While vortexing, slowly add a small aliquot of the 3-Formylphenyl benzoate stock solution to the CD solution. The final concentration of the organic solvent should be kept to a minimum (ideally <1%).

-

Seal the vial and shake or sonicate the mixture at room temperature for 1-24 hours to allow for complete complex formation. A molar ratio of 1:1 (compound:CD) is a good starting point, but higher ratios (e.g., 1:5) may be necessary.

-

-

Evaluation of Stability:

-

Prepare a control sample by adding the same amount of 3-Formylphenyl benzoate stock solution to the buffer without any CD.

-

Incubate both the complexed and control solutions at a chosen temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench the reaction (e.g., by diluting in cold acetonitrile) and analyze the concentration of the remaining 3-Formylphenyl benzoate by a validated HPLC method.

-

-

Analysis:

-

Plot the percentage of the remaining parent compound versus time for both the control and the CD-complexed samples. A significantly slower degradation rate in the CD sample indicates successful stabilization.

-

Appendix B: Visualizing the Hydrolysis Mechanism

Base-Catalyzed Hydrolysis (Saponification)

This is often the dominant degradation pathway in neutral to basic aqueous media.

Caption: Mechanism of base-catalyzed ester hydrolysis.

References

- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Vertex AI Search.

- Micellar catalysis of organic reactions. Part 37. A comparison of the catalysis of ester and amide hydrolysis by copper-containing micelles. Canadian Science Publishing.

- Raghavan, P. S., & Srinivasan, V. S. (1986). Kinetic model for micellar catalysed hydrolysis of esters-biomolecular reactions. Journal of Chemical Sciences.

- Catalysis of ester hydrolysis by mixed micelles containing N-alpha-myristoyl-L-histidine.

- Hori, K., et al. Theoretical study on the mechanism of ester hydrolysis in micellar catalysis using model systems. RSC Publishing.

- How to prevent hydrolysis in a drug. (2017). Quora.

- Koike, T., & Kimura, E. (1991). Hydrolysis of Lipophilic Esters Catalyzed by a Zinc(II) Complex of a Long Alkyl-Pendant Macrocyclic Tetraamine in Micellar Solution. Journal of the American Chemical Society.

- Al-Harthy, T., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. (2022). PMC.

- What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. (2012).

- Inhibition of Hydrolysis of Esters in Solution by Form

- Protection Against Hydrolysis Kongkona. Scribd.

- Improving ester hydrolytic stability using triblock polyalkylene glycols. (2018). Emerald Publishing.

- Comisar, C. M., & Savage, P. E. (2007). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research.

- Benzoic Acid Esters, Benzo

- Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo

- Technical Support Center: Preventing Hydrolysis During the Workup of Esterific

- Phenyl benzo

- Mhaske, S. B., & Kumar, S. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.

- Effect of ??-Cyclodextrin on the Hydrolysis of Trifluoroacetate Esters (I).

- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.

- Ab initio study of phenyl benzoate: Structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003).

- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

- Lab 5: The Effect of pH on Sodium Benzoate.

- Effect of pH Changes on Sodium Benzoate Laboratory Experiment Part 1. (2022). YouTube.

- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023). Encyclopedia.pub.

- CAS 93-99-2: Phenyl benzo

- Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (2023). PMC.

- Ester Chemistry. (2020). Chemistry LibreTexts.

- Preparation of phenyl benzoate and conversion thereof to phenol.

- Hydrolysis Kinetics of Benzo

- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.

- Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.

- Sample Resume : Hydrolysis Of Phenyl Benzo

- Application Note: Derivatization of 3-Methylphenyl Benzo

Sources

- 1. Sample Resume : Hydrolysis Of Phenyl Benzoate - 2024 Words | Bartleby [bartleby.com]

- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. carbodiimide.com [carbodiimide.com]

- 7. quora.com [quora.com]

- 8. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scribd.com [scribd.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. ias.ac.in [ias.ac.in]

Technical Support Center: Purification of 3-Formylphenyl Benzoate

Ticket ID: #CHM-PUR-3FPB-001 Subject: Removal of Unreacted Benzoyl Chloride from 3-Formylphenyl Benzoate Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary & Diagnostic Overview

User Context: You have synthesized 3-Formylphenyl benzoate (an ester) via the acylation of 3-hydroxybenzaldehyde with benzoyl chloride. The Problem: Residual benzoyl chloride (PhCOCl) persists in the product. The Risk:

-

Chemical Instability: Residual acid chloride hydrolyzes over time, releasing HCl gas which can degrade the aldehyde moiety or catalyze transesterification.

-

False Positives: PhCOCl is highly reactive and will interfere with downstream biological assays or nucleophilic additions to the aldehyde.

Immediate Action Required: Do not use strong hydroxide bases (NaOH/KOH) for the wash, as this will hydrolyze your product (the ester bond) alongside the impurity. Use the protocols below based on your current product state.

Tier 1: Rapid Response (FAQs)

Q1: My product smells acrid/pungent. Is this normal? A: No. Pure 3-Formylphenyl benzoate should be odorless or have a faint aromatic scent.[1] An acrid, inducing-tears smell indicates residual benzoyl chloride (lachrymator) or HCl.[1] Perform Protocol A immediately.

Q2: Can I just wash with 1M NaOH to kill the benzoyl chloride? A: Avoid this. While NaOH destroys benzoyl chloride rapidly, phenyl esters are susceptible to saponification (hydrolysis) at high pH. Use Saturated Sodium Bicarbonate (NaHCO₃) or mild amines instead.[1]

Q3: The benzoyl chloride won't wash out with water.[2] Why? A: Benzoyl chloride is hydrophobic and denser than water.[1] It forms oily droplets at the bottom of the flask, protecting the internal molecules from hydrolysis. You must use vigorous agitation (high shear stirring) with a mild base to physically break up these droplets and drive the hydrolysis.

Tier 2: Deep Dive Troubleshooting Protocols

Protocol A: The "Bicarbonate Quench" (Standard Workup)

Best for: Standard synthesis scales (1g - 50g) where the product is dissolved in organic solvent.

The Logic: Benzoyl chloride must be hydrolyzed to benzoic acid, which is then deprotonated by bicarbonate to form water-soluble sodium benzoate.

| Step | Action | Technical Rationale |

| 1 | Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] | Solubilizes the ester product; keeps it distinct from the aqueous phase. |

| 2 | Add Saturated Aqueous NaHCO₃ (1:1 volume ratio). | Provides mild base (pH ~8.[1]5) to neutralize HCl and drive equilibrium to benzoate. |

| 3 | CRITICAL: Stir vigorously for 30–45 minutes at RT. | PhCOCl hydrolysis is interfacial.[1] Without vigorous stirring, the reaction is diffusion-limited and slow [1]. |

| 4 | Separate layers. Discard aqueous (top if DCM, bottom if EtOAc).[1] | Removes Sodium Benzoate and NaCl. |

| 5 | Wash organic layer with Water (1x) and Brine (1x).[1] | Removes residual bicarbonate and dries the organic phase.[3][4] |

| 6 | Dry over MgSO₄, filter, and concentrate. | Yields crude solid.[1][5] |

Protocol B: The "Amine Scavenger" Method

Best for: High-value samples or stubborn traces where hydrolysis failed.

The Logic: React the impurity with a nucleophile (amine) to create a byproduct that is chemically distinct (polarity/solubility) from your ester.[2]

-

Add Scavenger: Add 3-dimethylaminopropylamine (DMAPA) (1.5 equivalents relative to estimated residual PhCOCl) to the reaction mixture.

-

Incubate: Stir for 15 minutes. The amine reacts rapidly with PhCOCl to form a benzamide.

-

Acid Wash: Wash the organic layer with dilute acidic buffer (e.g., 0.5M citric acid or dilute HCl if brief ).

Protocol C: Recrystallization (Final Polish)

Best for: Final purification to reach >99% purity.[1]

-

Solvent System: Ethanol (hot) or EtOAc/Hexane.[1]

-

Procedure: Dissolve crude solid in minimum hot ethanol. Allow to cool slowly. 3-Formylphenyl benzoate should crystallize, while benzoic acid and trace oils remain in the mother liquor.

Visualizing the Workflow

Diagram 1: Purification Decision Tree

Use this flowchart to determine the correct protocol for your specific situation.

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity persistence.

Tier 3: Advanced Mechanistic Insight

Why Hydrolysis Rates Matter

Users often assume adding water instantly destroys benzoyl chloride.[1] This is false.

-

Kinetics: The hydrolysis of benzoyl chloride is

-like but competes with carbonyl addition. In neutral water, the rate is slow because water is a poor nucleophile. -

Base Catalysis: Hydroxide (

) is a better nucleophile, but too aggressive for your ester.[1] -

Bicarbonate Role: Bicarbonate acts as a buffer.[1] It neutralizes the HCl produced (driving the equilibrium forward) without generating a high concentration of

ions that would attack the product [3].

Diagram 2: Chemical Transformation Pathway

Understanding the fate of the impurity versus the product.

Caption: The chemical pathway converting the hydrophobic impurity into a water-soluble salt while preserving the ester product.[2]

Data Summary: Base Selection Guide

| Base | pH (approx) | PhCOCl Removal Rate | Risk to Product (Ester) | Recommendation |

| NaOH (1M) | 14 | Very Fast | High (Saponification) | ⛔ DO NOT USE |

| Na₂CO₃ (Sat.) | 11.5 | Fast | Moderate | Use with caution (Ice bath) |

| NaHCO₃ (Sat.) | 8.5 | Moderate | Low | ✅ Standard Choice |

| Water only | 7.0 | Very Slow | None | Ineffective |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Schotten-Baumann conditions and acid chloride removal).

-

Marsh, A., et al. (2004).[1] Solid-Supported Reagents and Scavengers in Synthesis. University of Pittsburgh / GlaxoSmithKline. Link

-

Brown, D., & Hudson, R. F. (1951).[1][6] Mechanism of hydrolysis of benzoyl chloride. Nature, 167, 819.[1][6] Link

Sources

- 1. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. ia600607.us.archive.org [ia600607.us.archive.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

Technical Support Center: Optimizing Storage Conditions for Aldehyde-Containing Benzoates

Welcome to the technical support center for aldehyde-containing benzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of these critical chemical compounds. Our goal is to ensure the integrity and stability of your materials, preventing experimental variability and loss of valuable products.

Introduction: The Challenge of Storing Aldehyde-Containing Benzoates

Aldehyde-containing benzoates are a class of organic compounds valued for their utility in synthesis and as active pharmaceutical ingredients. However, the presence of both an aldehyde and a benzoate ester functional group within the same molecule presents unique stability challenges. The aldehyde group is highly susceptible to oxidation, while the benzoate ester can undergo hydrolysis.[1][2] This dual reactivity necessitates carefully controlled storage conditions to maintain the compound's purity and efficacy over time.

This guide provides a comprehensive overview of the degradation pathways, recommended storage protocols, and troubleshooting strategies to address common issues encountered during the storage and handling of these compounds.

Frequently Asked Questions (FAQs)

Compound Stability & Degradation

Q1: Why is my aldehyde-containing benzoate sample degrading?

Degradation of aldehyde-containing benzoates typically occurs through two primary pathways: oxidation of the aldehyde group and hydrolysis of the ester linkage.

-

Oxidation: The aldehyde functional group is readily oxidized to a carboxylic acid, especially in the presence of atmospheric oxygen.[1][3][4] This process can be accelerated by exposure to light and elevated temperatures.[1][5] The autoxidation of aldehydes often proceeds through a free-radical chain mechanism.[4]

-

Hydrolysis: The benzoate ester is susceptible to hydrolysis, which cleaves the ester bond to yield a benzoic acid derivative and an alcohol. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[2][6][7]

Q2: I've noticed a color change in my sample. What does this indicate?

A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This can be due to the formation of colored impurities from oxidation or polymerization reactions.[1] Aldehydes can sometimes undergo polymerization, forming larger molecules that may be colored.[1]

Q3: My compound's purity has decreased over time, even when stored in the dark. What could be the cause?

If light-induced degradation has been ruled out, the likely culprits are oxidation by atmospheric oxygen or hydrolysis due to moisture. Even in the dark, ambient temperatures can be sufficient to promote slow oxidation if the container is not properly sealed with an inert atmosphere.[5][8] Similarly, residual moisture in the sample or permeation of moisture into a poorly sealed container can lead to hydrolysis.[5]

Optimal Storage Conditions

Q4: What are the ideal storage conditions for aldehyde-containing benzoates?

To minimize degradation, these compounds should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures significantly slow down the rates of both oxidation and hydrolysis.[1][5][8] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing air with an inert gas minimizes the risk of oxidation.[1] |

| Light | Amber vials or stored in the dark | Protects against photochemical degradation.[1][9] |

| Moisture | Tightly sealed containers in a dry environment | Prevents hydrolysis of the ester group.[5][10] |

| Container | Chemically inert glass vials with secure caps | Prevents leaching of impurities and ensures a tight seal.[11][12] |

Q5: Should I use any chemical inhibitors or stabilizers?

For long-term storage, the addition of a radical inhibitor such as Butylated Hydroxytoluene (BHT) or hydroquinone can be effective in preventing autoxidation of the aldehyde group.[1] However, the use of inhibitors should be carefully considered, as they may interfere with downstream applications. If used, the concentration should be kept low (typically in the ppm range).[13]

Troubleshooting Guide